molecular formula C23H22ClN3O4S B3536247 4-({N-(2-chlorobenzyl)-N-[(4-methylphenyl)sulfonyl]glycyl}amino)benzamide

4-({N-(2-chlorobenzyl)-N-[(4-methylphenyl)sulfonyl]glycyl}amino)benzamide

Cat. No. B3536247
M. Wt: 472.0 g/mol
InChI Key: JXFCLMTUUIKSNU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-({N-(2-chlorobenzyl)-N-[(4-methylphenyl)sulfonyl]glycyl}amino)benzamide, also known as CBG, is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. CBG belongs to the family of benzamides and has been studied extensively for its anti-inflammatory, analgesic, and neuroprotective properties.

Mechanism of Action

4-({N-(2-chlorobenzyl)-N-[(4-methylphenyl)sulfonyl]glycyl}amino)benzamide exerts its therapeutic effects by interacting with the endocannabinoid system (ECS) in the body. 4-({N-(2-chlorobenzyl)-N-[(4-methylphenyl)sulfonyl]glycyl}amino)benzamide is a non-psychoactive cannabinoid that binds to both CB1 and CB2 receptors in the ECS. 4-({N-(2-chlorobenzyl)-N-[(4-methylphenyl)sulfonyl]glycyl}amino)benzamide also interacts with other receptors in the body, including TRPV1 and 5-HT1A receptors, which are involved in pain perception and mood regulation, respectively.
Biochemical and Physiological Effects:
4-({N-(2-chlorobenzyl)-N-[(4-methylphenyl)sulfonyl]glycyl}amino)benzamide has been shown to have a range of biochemical and physiological effects. Studies have shown that 4-({N-(2-chlorobenzyl)-N-[(4-methylphenyl)sulfonyl]glycyl}amino)benzamide has anti-inflammatory and analgesic effects, making it a potential candidate for the treatment of chronic pain and inflammatory conditions such as arthritis. 4-({N-(2-chlorobenzyl)-N-[(4-methylphenyl)sulfonyl]glycyl}amino)benzamide has also been shown to have neuroprotective effects, making it a potential candidate for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Additionally, 4-({N-(2-chlorobenzyl)-N-[(4-methylphenyl)sulfonyl]glycyl}amino)benzamide has been shown to have antibacterial and antifungal properties, making it a potential candidate for the treatment of bacterial and fungal infections.

Advantages and Limitations for Lab Experiments

The advantages of using 4-({N-(2-chlorobenzyl)-N-[(4-methylphenyl)sulfonyl]glycyl}amino)benzamide in lab experiments include its potential therapeutic applications, its well-defined synthesis method, and its ability to interact with multiple receptors in the body. However, there are also limitations to using 4-({N-(2-chlorobenzyl)-N-[(4-methylphenyl)sulfonyl]glycyl}amino)benzamide in lab experiments, including its low solubility in water and its potential toxicity at high doses.

Future Directions

There are several future directions for research on 4-({N-(2-chlorobenzyl)-N-[(4-methylphenyl)sulfonyl]glycyl}amino)benzamide. One area of research is the development of novel 4-({N-(2-chlorobenzyl)-N-[(4-methylphenyl)sulfonyl]glycyl}amino)benzamide analogs with improved solubility and bioavailability. Another area of research is the exploration of 4-({N-(2-chlorobenzyl)-N-[(4-methylphenyl)sulfonyl]glycyl}amino)benzamide's potential therapeutic applications in the treatment of neurodegenerative diseases and bacterial and fungal infections. Additionally, further studies are needed to understand the long-term effects of 4-({N-(2-chlorobenzyl)-N-[(4-methylphenyl)sulfonyl]glycyl}amino)benzamide and its potential toxicity at high doses.
Conclusion:
In conclusion, 4-({N-(2-chlorobenzyl)-N-[(4-methylphenyl)sulfonyl]glycyl}amino)benzamide is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. 4-({N-(2-chlorobenzyl)-N-[(4-methylphenyl)sulfonyl]glycyl}amino)benzamide has anti-inflammatory, analgesic, and neuroprotective properties, making it a potential candidate for the treatment of chronic pain, inflammatory conditions, and neurodegenerative diseases. 4-({N-(2-chlorobenzyl)-N-[(4-methylphenyl)sulfonyl]glycyl}amino)benzamide exerts its therapeutic effects by interacting with the endocannabinoid system and other receptors in the body. While there are limitations to using 4-({N-(2-chlorobenzyl)-N-[(4-methylphenyl)sulfonyl]glycyl}amino)benzamide in lab experiments, further research is needed to explore its potential therapeutic applications and to understand its long-term effects and potential toxicity at high doses.

Scientific Research Applications

4-({N-(2-chlorobenzyl)-N-[(4-methylphenyl)sulfonyl]glycyl}amino)benzamide has been studied extensively for its potential therapeutic applications. Studies have shown that 4-({N-(2-chlorobenzyl)-N-[(4-methylphenyl)sulfonyl]glycyl}amino)benzamide has anti-inflammatory and analgesic properties, making it a potential candidate for the treatment of chronic pain and inflammatory conditions such as arthritis. 4-({N-(2-chlorobenzyl)-N-[(4-methylphenyl)sulfonyl]glycyl}amino)benzamide has also been shown to have neuroprotective properties, making it a potential candidate for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.

properties

IUPAC Name

4-[[2-[(2-chlorophenyl)methyl-(4-methylphenyl)sulfonylamino]acetyl]amino]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H22ClN3O4S/c1-16-6-12-20(13-7-16)32(30,31)27(14-18-4-2-3-5-21(18)24)15-22(28)26-19-10-8-17(9-11-19)23(25)29/h2-13H,14-15H2,1H3,(H2,25,29)(H,26,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JXFCLMTUUIKSNU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N(CC2=CC=CC=C2Cl)CC(=O)NC3=CC=C(C=C3)C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H22ClN3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

472.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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